
Diarachidonin
Overview
Description
Synthesis Analysis
Diarachidonin's synthesis might involve enzymatic processes similar to those observed in the metabolism of arachidonic acid in biological systems. Although detailed synthetic pathways for this compound specifically are not widely documented, studies on related compounds offer clues. For instance, the formation of diarachidonyl diglyceride by rat neutrophils indicates a biochemical pathway for this compound synthesis through the esterification of arachidonic acid (Siegel et al., 1982).
Molecular Structure Analysis
The molecular structure of this compound, like other complex lipids, is characterized by its fatty acid chains and the backbone to which they are attached. The exact structural analysis would require spectroscopic techniques such as NMR or X-ray diffraction, as demonstrated in studies determining the structure of similar compounds (Techert & Zachariasse, 2004).
Chemical Reactions and Properties
This compound participates in biochemical pathways, impacting the synthesis of other molecules. For example, it influences the production of prostaglandin E2 in rabbit kidney medulla slices, demonstrating its role in enzymatic reaction pathways (Fujimoto et al., 1985).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, would be influenced by its molecular structure, particularly the length and saturation of its fatty acid chains. However, specific studies on this compound's physical properties are scarce in the scientific literature.
Chemical Properties Analysis
This compound's chemical properties, including reactivity with other molecules and stability under various conditions, are pivotal for understanding its biological functions. Its role in stimulating prostaglandin E2 production suggests significant chemical reactivity, particularly in the context of inflammatory processes (Fujimoto et al., 1985).
Scientific Research Applications
1. Impact on Prostaglandin E2 Synthesis
Diarachidonin has been studied for its effect on prostaglandin E2 synthesis. In a study using rabbit kidney medulla slices, the addition of this compound stimulated prostaglandin E2 production in a dose-dependent manner. This stimulation was significantly more than that induced by arachidonic acid, indicating a distinct impact of this compound on prostaglandin synthesis (Fujimoto et al., 1985).
2. Functional Discovery in Cellular Studies
Another aspect of this compound's application is in the field of functional discovery in cellular studies. Although not directly related to this compound, this approach is crucial in understanding the impact of uncharacterized compounds on cells. By using a reference database of expression profiles corresponding to various mutations and chemical treatments, researchers can determine the pathways affected by compounds like this compound (Hughes et al., 2000).
3. Metabolic and Proteomic Profiling in Biological Studies
In the context of metabolic and proteomic profiling, research on compounds such as this compound helps in understanding complex physiological and biochemical changes in organisms. This profiling is essential for probing the full range of molecular modifications underlying various biological processes (Colinet et al., 2012).
4. Activation of Protein Kinases
This compound has been shown to significantly stimulate calcium and phospholipid-dependent protein kinases, a key process in cellular signaling. This effect is especially pronounced when this compound contains unsaturated fatty acids, highlighting its role in protein kinase activation and potentially in phosphatidylinositol turnover (Kishimoto et al., 1980).
Mechanism of Action
Target of Action
Diarachidonyl diglyceride, also known as Diarachidonin, primarily targets Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms . These kinases can sense diacylglycerol (DAG), a class of compounds to which Diarachidonyl diglyceride belongs . PKC and PKD play a crucial role in the regulation of metabolic homeostasis and might serve as targets for the treatment of metabolic disorders such as obesity and diabetes .
Mode of Action
Diarachidonyl diglyceride exerts its function through direct binding to its target proteins, characterized by the presence in their sequences of at least one conserved 1 (C1) domain . This interaction leads to the activation of PKC and PKD isoforms, which are involved in various physiological processes .
Biochemical Pathways
Diarachidonyl diglyceride is involved in various metabolic pathways in the cell. It is an important component of membranes that also acts as a secondary messenger . It is involved in multiple processes and pathways, such as protein transport, vesicle secretion, insulin signaling, cell growth, and proliferation .
Result of Action
The activation of PKC and PKD isoforms by Diarachidonyl diglyceride disrupts metabolic homeostasis, leading to the development of metabolic diseases such as diabetes and obesity . Aberrant activation of these kinases contributes to the development of these diseases .
Action Environment
The action of Diarachidonyl diglyceride can be influenced by various environmental factors. For example, the presence of nonsteroidal anti-inflammatory drugs stimulates the formation of this unique diglyceride . .
Future Directions
properties
IUPAC Name |
[3-hydroxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXRWZPVZULNCQ-UXMFVEJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC(CO)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82231-61-6 | |
| Record name | Diarachidonyl diglyceride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does diarachidonin influence prostaglandin E2 production in the kidney?
A: Research indicates that this compound effectively stimulates the production of prostaglandin E2 (PGE2) in rabbit kidney medulla slices []. This effect was observed to be dose-dependent, with higher concentrations of this compound leading to a greater increase in PGE2 synthesis. Notably, this compound's impact on PGE2 production was found to be significantly stronger than that of arachidonic acid, exceeding it by twofold at comparable concentrations [].
Q2: What is the proposed mechanism behind this compound's effect on PGE2 synthesis?
A: The study suggests that this compound's ability to stimulate PGE2 production is not reliant on the activation of phospholipase A2, including the phosphatidic acid-specific isoform []. This conclusion is drawn from the observation that EGTA, a calcium chelator known to inhibit phospholipase A2, did not hinder this compound-induced PGE2 formation. Instead, the researchers propose an alternative mechanism: this compound might be metabolized by diacylglycerol and monoacylglycerol lipases to release arachidonic acid, which then acts as a substrate for PGE2 synthesis []. This proposed pathway suggests a sequential action of lipases in mediating this compound's effect on PGE2 production.
Q3: Does this compound interact with calcium and phospholipid-dependent protein kinase?
A: Yes, this compound demonstrates a significant ability to activate calcium and phospholipid-dependent protein kinase (protein kinase C) []. This activation is achieved through a unique mechanism: this compound increases the enzyme's affinity for phospholipids and simultaneously decreases the required concentration of calcium ions (Ca2+) for activation, bringing it down to the micromolar range []. Interestingly, this compound's efficacy in this activation is directly related to the presence of unsaturated fatty acids, particularly at the second position of its glycerol backbone. Diacylglycerols with unsaturated fatty acids like diolein, dilinolein, and this compound itself showed the most potent activation []. This finding suggests a potential link between this compound, protein kinase C activation, and the broader cellular process of phosphatidylinositol turnover.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)

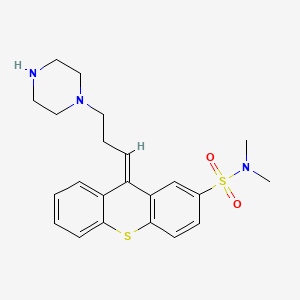
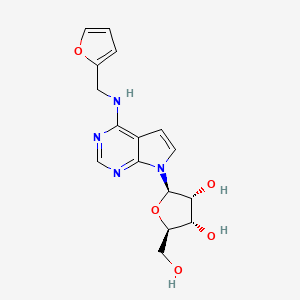

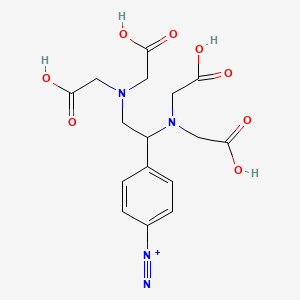
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B1240151.png)
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1240153.png)
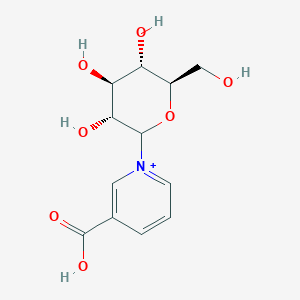
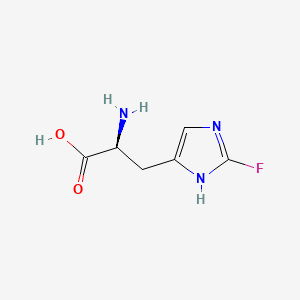
![[(1S,2S,5R,6R,7R,10S,12R,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1240159.png)

![3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1240162.png)
